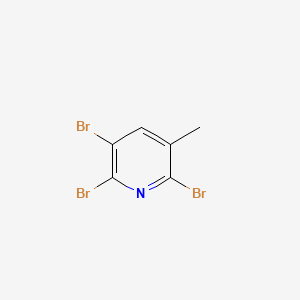

2,3,6-三溴-5-甲基吡啶

描述

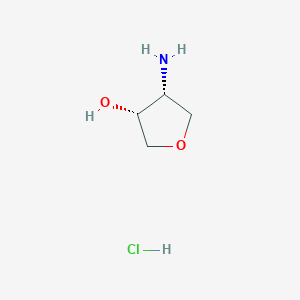

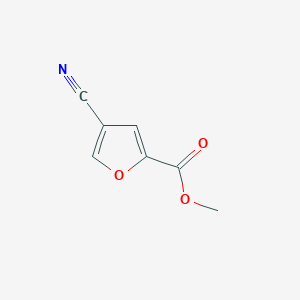

The compound 2,3,6-Tribromo-5-methylpyridine is a brominated pyridine derivative, which is a class of compounds that have been extensively studied due to their interesting chemical properties and potential applications in various fields, including pharmaceuticals and materials science. The papers provided offer insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of related brominated pyridines and their derivatives.

Synthesis Analysis

The synthesis of brominated pyridine derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of trisubstituted terpyridines, which are related to the target compound, begins with the synthesis of 2-acetyl-5-bromopyridine from 2,5-dibromopyridine. This is followed by metal-catalyzed substitution reactions and the Krohnke reaction to form the terpyridine structure . Another related synthesis involves the bromination of 1-methyl-6-bromopyridone-2 to form 1-methyl-3,5,6-tribromopyridone-2, which upon treatment with phosphorus pentabromide yields 2,3,5,6-tetrabromopyridine . These methods highlight the reactivity of bromine atoms in pyridine derivatives and the potential pathways that could be adapted for the synthesis of 2,3,6-Tribromo-5-methylpyridine.

Molecular Structure Analysis

The molecular structure of brominated pyridines is crucial for their reactivity and the types of complexes they can form. X-ray diffraction is a common technique used to determine the crystal structure of such compounds. For example, the crystal structure of platinum complexes with trisubstituted terpyridines has been determined using this method . The position of bromine atoms in the pyridine ring, as indicated by the synthesis of 2,3,5,6-tetrabromopyridine, is also essential for understanding the reactivity and further transformations of these molecules .

Chemical Reactions Analysis

Brominated pyridines undergo various chemical reactions, which are essential for their functionalization and application. The papers describe several reactions, including metal-catalyzed substitution reactions , bromination in glacial acetic acid , and nucleophilic substitution reactions . These reactions are indicative of the types of chemical transformations that 2,3,6-Tribromo-5-methylpyridine might undergo, such as further functionalization or complexation with metals.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyridines are influenced by their molecular structure. For example, the melting point of 1-methyl-3,5,6-tribromopyridone-2 is reported to be 151°C , which provides a reference for the thermal properties of similar compounds. The metal-to-ligand charge-transfer (MLCT) emissions of platinum complexes with terpyridine ligands have been studied using UV/Vis spectroscopy , suggesting that electronic properties such as absorption and emission spectra are important characteristics of these compounds.

科学研究应用

2,3,6-三溴-5-甲基吡啶简介

2,3,6-三溴-5-甲基吡啶是一种在各种科学研究领域引起关注的化合物。其结构和溴化模式使其成为从材料科学到药物化学等多种应用的候选者。虽然搜索没有返回有关此特定化合物的直接结果,但相关研究的见解表明了 2,3,6-三溴-5-甲基吡啶可能引起兴趣的潜在领域。

催化和材料科学中的潜在应用

对类似吡啶衍生物的研究已经证明了它们在催化和材料科学中的效用。例如,三联吡啶及其过渡金属配合物以其在这些领域的应用而闻名,突出了它们可以催化的广泛反应,从人工光合作用到聚合反应 (Winter、Newkome 和 Schubert,2011 年)。尽管没有直接联系,但结构相似性表明 2,3,6-三溴-5-甲基吡啶也可能在这些领域发挥作用,可能在开发具有独特性质的新型催化系统或材料方面。

合成化学中的重要性

复杂分子的合成通常需要像 2,3,6-三溴-5-甲基吡啶这样的中间体。研究表明溴代吡啶在构建药理活性化合物和农用化学品中的重要性。例如,已经报道了咪唑并吡啶的合成,由于其广泛的应用,它们在药物化学中至关重要 (巴格迪、桑特拉、莫尼尔和哈吉拉,2015 年)。这突出了 2,3,6-三溴-5-甲基吡啶作为创建新型治疗剂或其他重要有机化合物的宝贵中间体的潜力。

环境和安全方面

除了在合成和催化中的潜在应用外,像 2,3,6-三溴-5-甲基吡啶这样的化合物的环境和安全概况也引起人们的兴趣。对相关吡啶化合物(例如 3-甲基吡啶-N-氧化物)的安全有效合成的研究表明,人们越来越意识到对环保和安全的化学工艺的需求 (桑、黄和徐,2020 年)。这些担忧可能延伸到 2,3,6-三溴-5-甲基吡啶,重点是开发可持续且安全的方法,用于其在研究和工业中的生产和使用。

未来方向

The future directions for research on 2,3,6-Tribromo-5-methylpyridine and similar compounds could involve further exploration of their synthesis, properties, and potential applications. For instance, Suzuki cross-coupling reactions could be optimized to improve the yield of these compounds . Additionally, their potential applications as chiral dopants for liquid crystals could be further investigated .

作用机制

Mode of Action

It’s known that brominated compounds can interact with their targets through various mechanisms, such as halogen bonding and hydrophobic interactions . The presence of bromine atoms in the compound may enhance its reactivity, allowing it to form stable complexes with its targets .

Action Environment

The action, efficacy, and stability of 2,3,6-Tribromo-5-methylpyridine can be influenced by various environmental factors These may include the pH of the environment, the presence of other molecules, and temperature

属性

IUPAC Name |

2,3,6-tribromo-5-methylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br3N/c1-3-2-4(7)6(9)10-5(3)8/h2H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXEWSVZWDLDXRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1Br)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60652105 | |

| Record name | 2,3,6-Tribromo-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.81 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

393516-82-0 | |

| Record name | 2,3,6-Tribromo-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

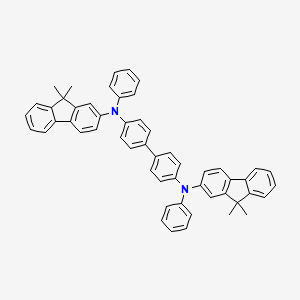

![N-(4'-bromo-[1,1'-biphenyl]-4-yl)-N-phenylnaphthalen-1-amine](/img/structure/B3028837.png)

![5-Hydroxy-2-(4-hydroxyphenyl)-6,7-dimethoxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B3028844.png)

![1-[2,6-Dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]-3-(3-hydroxy-4-methoxyphenyl)propan-1-one](/img/structure/B3028846.png)

![[(2S,3R,4S,5S,6R)-4,5-Dihydroxy-2-[4-(3-oxobutyl)phenoxy]-6-[[(E)-3-phenylprop-2-enoyl]oxymethyl]oxan-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B3028848.png)

![5-Azaspiro[3.5]nonan-8-one](/img/structure/B3028858.png)